1-[(2-methoxyphenyl)methyl]-3-(4-sulfamoylphenyl)thiourea
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Overview
Description
1-[(2-methoxyphenyl)methyl]-3-(4-sulfamoylphenyl)thiourea is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a benzenesulfonamide group and a methoxybenzyl moiety. Its molecular formula is C15H17N3O3S2, and it has a molecular weight of 351.44 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-methoxyphenyl)methyl]-3-(4-sulfamoylphenyl)thiourea typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-methoxybenzylamine with thiophosgene to form the corresponding isothiocyanate. This intermediate is then reacted with 4-aminobenzenesulfonamide under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
1-[(2-methoxyphenyl)methyl]-3-(4-sulfamoylphenyl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
1-[(2-methoxyphenyl)methyl]-3-(4-sulfamoylphenyl)thiourea has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[(2-methoxyphenyl)methyl]-3-(4-sulfamoylphenyl)thiourea involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to a cascade of biochemical events. For example, it may inhibit carbonic anhydrase enzymes, affecting cellular pH regulation and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
4-(2-Aminoethyl)benzenesulfonamide: This compound shares the benzenesulfonamide group but has a different substituent, leading to distinct chemical and biological properties.
4-({[(2-methoxybenzyl)amino]carbothioyl}amino)benzenesulfonamide: A closely related compound with similar structural features but different functional groups.
Uniqueness
1-[(2-methoxyphenyl)methyl]-3-(4-sulfamoylphenyl)thiourea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its methoxybenzyl moiety and carbamothioyl linkage differentiate it from other benzenesulfonamide derivatives, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C15H17N3O3S2 |
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Molecular Weight |
351.4 g/mol |
IUPAC Name |
1-[(2-methoxyphenyl)methyl]-3-(4-sulfamoylphenyl)thiourea |
InChI |
InChI=1S/C15H17N3O3S2/c1-21-14-5-3-2-4-11(14)10-17-15(22)18-12-6-8-13(9-7-12)23(16,19)20/h2-9H,10H2,1H3,(H2,16,19,20)(H2,17,18,22) |
InChI Key |
QRKNYINSBXBIGH-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1CNC(=S)NC2=CC=C(C=C2)S(=O)(=O)N |
Canonical SMILES |
COC1=CC=CC=C1CNC(=S)NC2=CC=C(C=C2)S(=O)(=O)N |
Origin of Product |
United States |
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